5,6-Diphenylpyrazin-2-ol

Prostacyclin receptor agonist Selectivity Pulmonary Arterial Hypertension

5,6-Diphenylpyrazin-2-ol (CAS: 18591-57-6) is the essential pharmacophore scaffold for non-prostanoid IP receptor agonists, including FDA-approved Selexipag and its active metabolite MRE-269. Unlike prostacyclin analogs, the 5,6-diphenylpyrazin-2-yl core confers selective IP agonism while minimizing off-target EP3 receptor activation, a critical advantage for reducing side effects in PAH therapy. Procure high-purity material as a key starting material, reference standard, or process impurity for Selexipag API manufacturing and QC release testing. Ideal for medicinal chemistry programs developing functionally selective, biased GPCR agonists.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 18591-57-6
Cat. No. B169877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diphenylpyrazin-2-ol
CAS18591-57-6
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19)
InChIKeyLTWBZUZTTUVPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diphenylpyrazin-2-ol (CAS 18591-57-6): A Critical Scaffold for Selective Prostacyclin (IP) Receptor Agonist Development


5,6-Diphenylpyrazin-2-ol (CAS: 18591-57-6) is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of diphenylpyrazine-based prostacyclin (IP) receptor agonists . This compound, specifically the 5,6-diphenylpyrazin-2-yl core, is the pharmacophore for a distinct class of non-prostanoid IP receptor agonists, including the FDA-approved drug Selexipag and its active metabolite MRE-269 [1]. Its chemical structure provides a metabolically stable platform for the rational design of potent and highly selective agents for treating vascular disorders like pulmonary arterial hypertension (PAH) [2].

Why 5,6-Diphenylpyrazin-2-ol Cannot Be Simply Substituted: The Basis for Functional Selectivity in IP Receptor Agonism


While various pyrazin-2-ol and pyrazine derivatives exist, the precise substitution pattern of 5,6-Diphenylpyrazin-2-ol is non-negotiable for conferring the unique functional selectivity observed in its downstream drug products. The diphenylpyrazine core is the key structural element that enables selective agonism at the prostacyclin (IP) receptor while minimizing off-target activation of other prostanoid receptors (e.g., EP3) [1]. This selectivity is critical because non-selective prostacyclin analogs, such as iloprost and treprostinil, cause unwanted side effects like gastric dysfunction and paradoxical vasoconstriction due to their activity at EP3 receptors [2][3]. Substituting the core scaffold would fundamentally alter the compound's binding profile and negate this crucial advantage, as demonstrated by structure-activity relationship (SAR) studies showing that modifications to the pyrazine ring system significantly impact IP receptor agonist potency and selectivity [1].

Quantitative Evidence of Differentiation for 5,6-Diphenylpyrazin-2-ol and its Derivatives


Receptor Selectivity: IP vs. EP3 Receptor Agonism in Rat Gastric Fundus

The active metabolite derived from the 5,6-diphenylpyrazin-2-ol scaffold, ACT-333679, demonstrates high functional selectivity for the IP receptor over the EP3 receptor. In contrast, the prostacyclin analogs iloprost and beraprost are non-selective and potently activate EP3 receptors. In an ex vivo rat gastric fundus assay, iloprost and beraprost evoked concentration-dependent contraction, mediated via EP3 receptor activation. However, ACT-333679 did not contract the gastric fundus at concentrations up to 10⁻³ M [1].

Prostacyclin receptor agonist Selectivity Pulmonary Arterial Hypertension

Vasodilatory Efficacy: Full Relaxation in Diseased Pulmonary Artery

In a rat model of monocrotaline-induced pulmonary arterial hypertension (MCT-PAH), the 5,6-diphenylpyrazin-2-ol-derived metabolite ACT-333679 evoked full relaxation of isolated pulmonary artery. In contrast, the comparator drug treprostinil failed to induce any relaxation in pulmonary artery from MCT-PAH rats under the same conditions [1].

Vasodilation Pulmonary Arterial Hypertension Efficacy

Avoidance of Paradoxical Vasoconstriction: Femoral Artery Response

ACT-333679, the active metabolite of the 5,6-diphenylpyrazin-2-ol derivative, acts as a pure vasorelaxant in the rat femoral artery, even when the artery is precontracted with phenylephrine. Conversely, the non-selective prostacyclin analogs iloprost, beraprost, and treprostinil cause additional, paradoxical contraction of the precontracted arterial rings [1]. This contraction is mediated by off-target activation of EP3 receptors.

Vascular biology Adverse effects IP receptor agonist

Procurement-Driven Application Scenarios for 5,6-Diphenylpyrazin-2-ol (CAS 18591-57-6)


Synthesis of Highly Selective, Non-Prostanoid IP Receptor Agonists

This is the primary and most validated application for 5,6-Diphenylpyrazin-2-ol. It is the essential intermediate for synthesizing Selexipag and its active metabolite MRE-269 (ACT-333679), as detailed in numerous patents and primary literature . Procurement is justified for any medicinal chemistry program aiming to develop novel IP receptor agonists with a non-prostanoid structure, as the scaffold provides a starting point for compounds with a proven selectivity and safety profile distinct from prostacyclin analogs .

Investigating Functional Selectivity and Biased Agonism at the IP Receptor

The derivatives of 5,6-Diphenylpyrazin-2-ol, such as MRE-269, exhibit biased agonism at the IP receptor, showing partial agonism in receptor-proximal cAMP assays (Emax 56%) but full agonism in downstream functional assays (e.g., vasodilation, antiproliferation) compared to non-selective analogs like iloprost (Emax ~100% in all assays) . This unique profile makes the compound an invaluable tool for academic and industrial research into biased signaling pathways, G-protein-coupled receptor (GPCR) pharmacology, and the design of functionally selective therapeutics.

Reference Standard and Impurity Marker for Selexipag Development and QC

5,6-Diphenylpyrazin-2-ol is a key starting material and a potential process impurity in the manufacturing of Selexipag . Therefore, a high-purity supply of this compound is essential for pharmaceutical companies and contract research organizations (CROs) to use as a reference standard in analytical method development, validation, and quality control (QC) release testing of Selexipag Active Pharmaceutical Ingredient (API) and drug products.

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